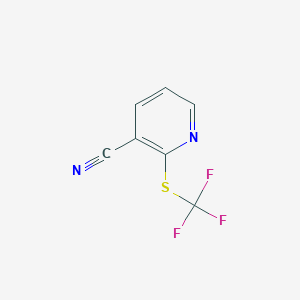![molecular formula C9H14ClN3O B11760717 (E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride est un composé chimique appartenant à la classe des dérivés de l'hydroxylamine. Ce composé est caractérisé par la présence d'un cycle pyridine et d'un groupe amino, ce qui en fait une molécule précieuse dans diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride implique généralement la réaction de la 4-aminopyridine avec la butylidenehydroxylamine dans des conditions spécifiques. La réaction est effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et nécessite un contrôle minutieux de la température et du pH pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Le processus est optimisé pour maximiser le rendement et la pureté tout en minimisant les déchets et la consommation d'énergie. Des techniques de purification avancées, telles que la cristallisation et la chromatographie, sont utilisées pour obtenir le produit final sous sa forme de sel de chlorhydrate.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oximes ou les nitriles correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydroxylamine en amine.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés dans les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent les oximes, les nitriles, les amines et divers dérivés substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique dans le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies et les interactions moléculaires exactes font l'objet de recherches en cours.
Applications De Recherche Scientifique
(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
4-aminopyridine : Un précurseur dans la synthèse de (E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride.
Hydroxylamine : Partage le groupe fonctionnel hydroxylamine.
Dérivés de la pyridine : Composés présentant des cycles pyridine et des groupes fonctionnels similaires.
Unicité
This compound est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses applications potentielles dans divers domaines. Sa capacité à subir diverses réactions chimiques et ses activités biologiques prometteuses en font un composé précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C9H14ClN3O |
|---|---|
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
(NZ)-N-(4-amino-1-pyridin-4-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-2-9(12-13)8-3-6-11-7-4-8;/h3-4,6-7,13H,1-2,5,10H2;1H/b12-9-; |
Clé InChI |
GONSLOCTGADAEO-MWMYENNMSA-N |
SMILES isomérique |
C1=CN=CC=C1/C(=N\O)/CCCN.Cl |
SMILES canonique |
C1=CN=CC=C1C(=NO)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


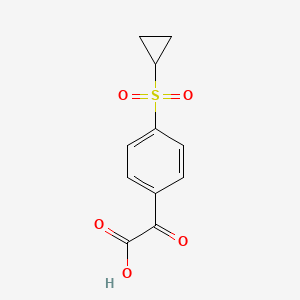
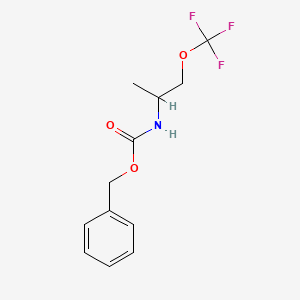

![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
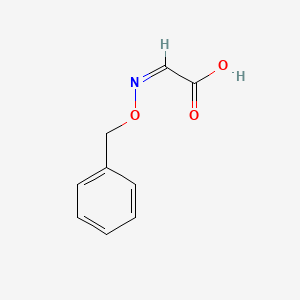
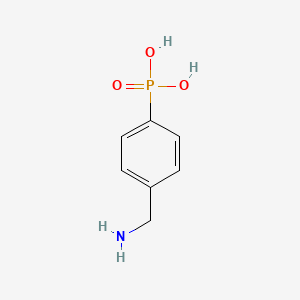
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
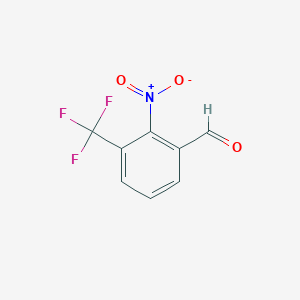
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
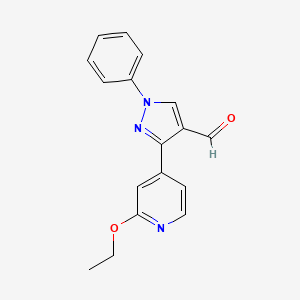
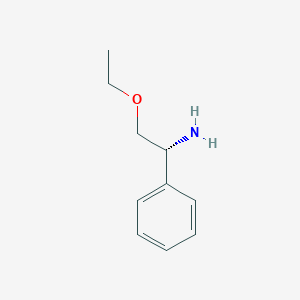
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
